

# 3-(Methoxycarbonyl)-2-nitrobenzoic acid chemical structure

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## Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No.: B1360844

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## An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of **3-(methoxycarbonyl)-2-nitrobenzoic acid**, a key organic intermediate. Due to the limited availability of direct experimental data for this specific compound, this document establishes its predicted chemical properties, synthesis, and reactivity by drawing comparisons with the closely related and well-documented compound, 3-methoxy-2-nitrobenzoic acid, and by applying established principles of organic chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

## Chemical Identity and Physicochemical Properties

**3-(Methoxycarbonyl)-2-nitrobenzoic acid** is a disubstituted benzoic acid derivative. Its structure features a carboxylic acid group, a nitro group at the ortho position, and a methoxycarbonyl group (methyl ester) at the meta position. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic building block.

Nitrobenzoic acids are valuable precursors in the synthesis of a wide array of functional molecules, including dyes and pharmaceuticals.<sup>[1]</sup> The presence of the electron-withdrawing nitro group significantly influences the molecule's acidity and reactivity.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	3-(Methoxycarbonyl)-2-nitrobenzoic acid (Target Compound)	3-Methoxy-2-nitrobenzoic acid (Reference Compound)
IUPAC Name	3-(Methoxycarbonyl)-2-nitrobenzoic acid	3-Methoxy-2-nitrobenzoic acid
Synonyms	2-Nitroisophthalic acid 3-methyl ester	2-Nitro-m-anisic acid, 2-Nitro-3-methoxybenzoic acid[2][3]
CAS Number	Not readily available	4920-80-3[2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>6</sub>	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub> [2][4]
SMILES String	O=C(OC)c1cccc(c1--INVALID-LINK--[O-])C(=O)O	COc1cccc(C(O)=O)c1--INVALID-LINK--=O
InChI Key	Not readily available	YMOMYSDAOXOCID-UHFFFAOYSA-N[2]

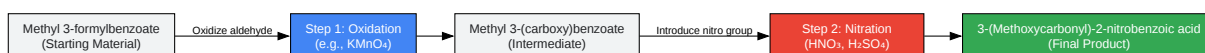
Table 2: Physicochemical Properties

Property	3-(Methoxycarbonyl)-2-nitrobenzoic acid (Predicted)	3-Methoxy-2-nitrobenzoic acid (Experimental)
Molecular Weight	225.15 g/mol	197.14 g/mol [4]
Appearance	Predicted to be a white to off-white solid	White to pale beige powder/crystalline solid[3][5]
Melting Point	Not readily available	253-257 °C[5]
Solubility	Expected to be soluble in organic solvents like methanol, DMSO	Soluble in organic solvents

## Synthesis and Reaction Logic

The most logical synthetic route to **3-(methoxycarbonyl)-2-nitrobenzoic acid** is the electrophilic aromatic substitution (nitration) of a suitable precursor, methyl 3-(methoxycarbonyl)benzoate (also known as dimethyl isophthalate). The reaction involves the introduction of a nitro group ( $\text{NO}_2$ ) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, generating the highly reactive nitronium ion ( $\text{NO}_2^+$ ).[1]

The directing effects of the two methoxycarbonyl groups on the starting material are crucial. Both are electron-withdrawing and meta-directing. This would typically direct the incoming electrophile to position 5. However, nitration at position 2, between the two ester groups, is also possible, though may be sterically hindered. A more plausible route might involve the nitration of 3-methylbenzoic acid, followed by esterification and then oxidation of the methyl group. A patented method describes the nitration of methyl 3-methylbenzoate using acetic anhydride and nitric acid to improve selectivity and yield.[6]



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Caption: Logical workflow for the synthesis of the target compound.

## Experimental Protocol: Nitration of a Benzoic Acid Ester

The following is a generalized protocol for the nitration of a benzoic acid ester, which can be adapted for the synthesis of **3-(methoxycarbonyl)-2-nitrobenzoic acid** from its corresponding precursor.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Materials and Reagents:

- Methyl 3-(methoxycarbonyl)benzoate (or other suitable precursor)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)[7]
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)[7]
- Crushed Ice and Deionized Water[8][9]
- Methanol or Ethanol (for recrystallization)[8][9]
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

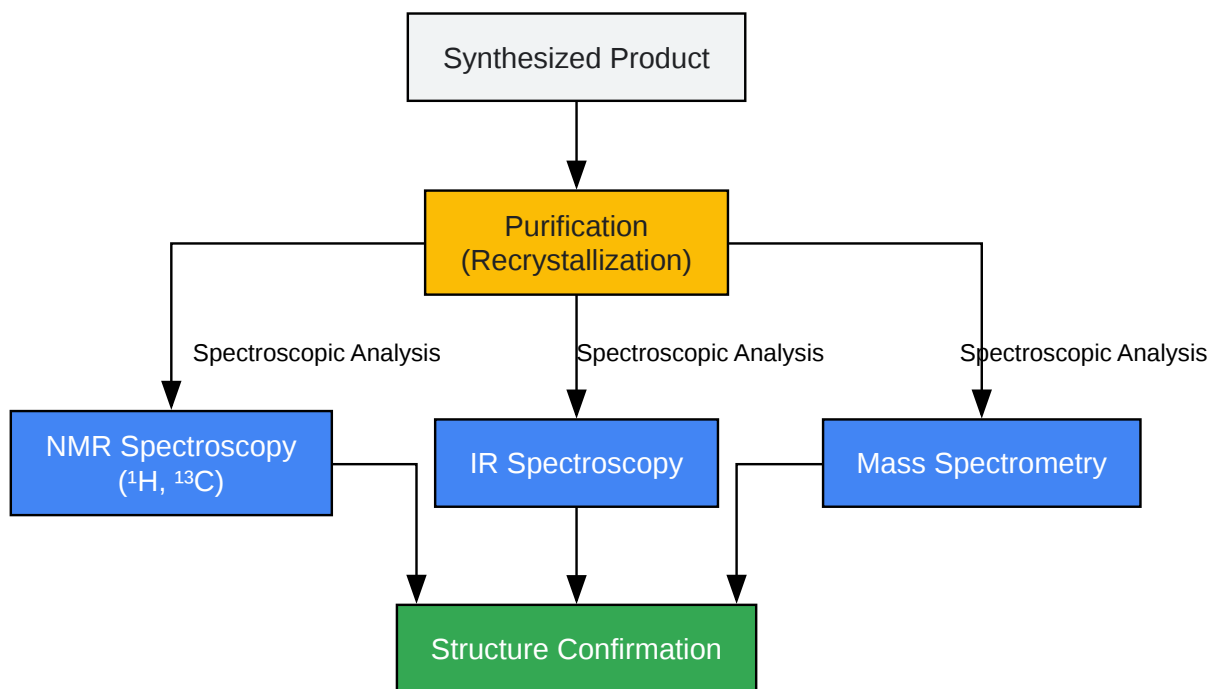
- Preparation of Nitrating Mixture: In a clean, dry flask, carefully add a measured volume of concentrated nitric acid. Cool the flask in an ice bath. While stirring, slowly add an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during this addition as the process is highly exothermic.[9]
- Reaction Setup: In a separate round-bottom flask, dissolve the benzoic acid ester precursor in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to between 0 and 5 °C.[8][10]
- Nitration: While vigorously stirring the cooled ester solution, add the chilled nitrating mixture dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 15 °C.[7][8]
- Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes, then allow it to stand at room temperature for another 10 minutes to ensure the reaction goes to completion.[7]
- Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water.[8][10] The crude product should precipitate as a solid.
- Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold deionized water to remove residual acids, followed by a wash with a small amount of ice-cold ethanol or methanol to remove impurities.[7][8]

- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final, purified product.[9]

## Analytical Workflow and Spectroscopic Characterization

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. While experimental spectra for **3-(methoxycarbonyl)-2-nitrobenzoic acid** are not readily available, its key structural features would produce predictable signals.

- $^1\text{H}$  NMR: Expect signals for the aromatic protons, a singlet for the methyl ester protons ( $-\text{OCH}_3$ ), and a broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ).
- IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid ( $\sim 3000\text{ cm}^{-1}$ ), a C=O stretch for the carboxylic acid and ester ( $\sim 1700\text{--}1730\text{ cm}^{-1}$ ), and strong asymmetric and symmetric stretches for the nitro group ( $\text{NO}_2$ ) at approximately  $1530\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ , respectively. The NIST database provides IR and mass spectra for the reference compound, 3-methoxy-2-nitrobenzoic acid.[2][11]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight ( $225.15\text{ g/mol}$ ), along with characteristic fragmentation patterns.



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Caption: General workflow for the analysis of the synthesized compound.

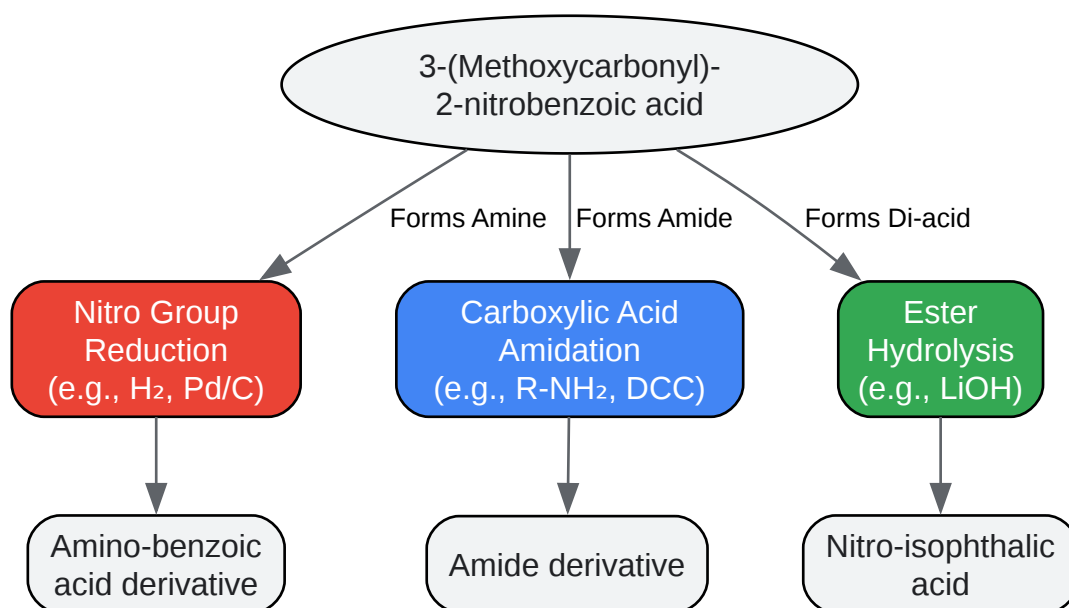
## Reactivity and Applications in Drug Development

The true value of **3-(methoxycarbonyl)-2-nitrobenzoic acid** lies in the reactivity of its three distinct functional groups, making it a highly versatile intermediate for synthesizing more complex molecules.<sup>[1]</sup> Nitrobenzoic acid derivatives are crucial building blocks for various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimicrobial compounds.<sup>[12]</sup>

- **Nitro Group Reduction:** The nitro group can be readily reduced to an amine (-NH<sub>2</sub>). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group opens pathways to a vast range of compounds, such as heterocycles, amides, and sulfonamides.<sup>[1]</sup>
- **Carboxylic Acid Derivatization:** The carboxylic acid group is a versatile handle for reactions like amidation (forming amides by reacting with amines) and esterification.

- Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed back to a carboxylic acid, creating a nitro-substituted isophthalic acid, or transesterified with other alcohols to introduce different alkyl groups.

This multi-functional reactivity allows chemists to strategically build complex molecular architectures, a key process in modern drug discovery.



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Caption: Potential synthetic transformations of the target compound.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-(methoxycarbonyl)-2-nitrobenzoic acid** is not available, handling should be guided by the known hazards of related nitroaromatic compounds and the reagents used in its synthesis.

- General Hazards: Nitroaromatic compounds can be irritants. Causes skin and serious eye irritation. May cause respiratory irritation.
- Reagent Hazards: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All manipulations should be carried out in a fume hood with appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible materials.

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